2-(3-CHLOROPHENOXY)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE
Overview
Description
2-(3-CHLOROPHENOXY)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a sulfamoylphenyl group, and an oxazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENOXY)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the chlorophenoxy intermediate, the introduction of the sulfamoylphenyl group, and the construction of the oxazole ring. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLOROPHENOXY)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENOXY)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(3-Chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide
- 2-(3-Chlorophenoxy)-N-(4-sulfamoylphenyl)pentanamide
Uniqueness
Compared to similar compounds, 2-(3-CHLOROPHENOXY)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE stands out due to the presence of the oxazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-12-10-18(22-28-12)23-29(25,26)17-8-6-15(7-9-17)21-19(24)13(2)27-16-5-3-4-14(20)11-16/h3-11,13H,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIJYGYFLFAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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